molecular formula C7H12N2O2 B3352808 1-Azabicyclo(2.2.2)octane, 4-nitro- CAS No. 51069-42-2

1-Azabicyclo(2.2.2)octane, 4-nitro-

Cat. No.: B3352808
CAS No.: 51069-42-2
M. Wt: 156.18 g/mol
InChI Key: PIFGZPBLAQZHCC-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane, commonly known as quinuclidine, is a rigid bicyclic amine with a bridgehead nitrogen atom. The 4-nitro derivative introduces a nitro group (-NO₂) at the 4-position of the bicyclic framework. The bicyclic system’s rigidity and nitrogen placement make it a valuable scaffold in drug design, particularly for targeting neurological receptors .

Properties

IUPAC Name

4-nitro-1-azabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-9(11)7-1-4-8(5-2-7)6-3-7/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFGZPBLAQZHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199071
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-42-2
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Azabicyclo(2.2.2)octane, 4-nitro- can be synthesized through several methods. One common synthetic route involves the intramolecular dehydration reaction of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at high temperatures (around 425°C) for several hours, resulting in a yield of up to 84.3% . Industrial production methods often involve similar dehydration reactions, optimized for higher yields and scalability.

Chemical Reactions Analysis

1-Azabicyclo(2.2.2)octane, 4-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

1-Azabicyclo(2.2.2)octane, 4-nitro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly as intermediates in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Azabicyclo(2.2.2)octane, 4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The bicyclic structure of the compound allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Azabicyclo[2.2.2]octane, 4-nitro- (hypothetical structure inferred from nomenclature) with structurally related compounds, focusing on substituent effects, molecular properties, and pharmacological relevance.

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications Reference IDs
1-Azabicyclo[2.2.2]octane (Quinuclidine) None (parent compound) C₇H₁₃N 111.18 Rigid bicyclic amine; precursor for derivatives .
1-Azabicyclo[2.2.2]octane, 4-methyl- -CH₃ at C4 C₈H₁₅N 125.21 Enhanced lipophilicity; used in structural studies .
1-Azabicyclo[2.2.2]octane-4-methanol -CH₂OH at C4 C₈H₁₅NO 141.21 Polar functional group; potential for H-bonding .
1-Azabicyclo[2.2.2]octane-3-methanol -CH₂OH at C3 C₈H₁₅NO 141.21 Stereochemical variations affect receptor binding .
1-Azabicyclo[2.2.2]octane, 4-(trimethylsilyl)- -Si(CH₃)₃ at C4 C₁₀H₂₁NSi·HClO₄ 283.82 Bulky substituent; used in organometallic synthesis .
Quinuclidine Hydrochloride -HCl (salt form) C₇H₁₃N·HCl 147.65 Improved solubility; used in cholinergic research .
1-Azabicyclo[2.2.2]octan-3-one Ketone at C3 C₇H₁₁NO 125.17 Reactive carbonyl group; intermediate in synthesis .

Key Observations:

  • Substituent Position: The 4-position substituents (e.g., -CH₃, -CH₂OH, -Si(CH₃)₃) influence steric bulk and electronic properties. For example, 4-methyl increases lipophilicity, while 4-methanol introduces polarity .
  • Pharmacological Relevance: Derivatives with oxygen-containing groups (e.g., -OH, ketones) are common in muscarinic and nicotinic receptor ligands. For instance, 3-methanol derivatives show stereospecific binding to neurological targets .
  • Synthetic Utility : The parent quinuclidine and its 3-keto derivative serve as intermediates in synthesizing complex molecules like umeclidinium bromide, a bronchodilator .

Pharmacological Activity Comparisons

  • Muscarinic Agonists : Sauerberg et al. (U.S. Patent 5,578,602) highlight 1-azabicyclo[2.2.2]octane derivatives as muscarinic agonists. Substituents like thiadiazole or oxadiazole rings enhance receptor affinity, but nitro groups (electron-withdrawing) may alter binding kinetics compared to methyl or hydroxyl groups .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-nitro-1-azabicyclo[2.2.2]octane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 4-nitro-1-azabicyclo[2.2.2]octane can be approached via:

  • Nitration of the parent compound : Direct electrophilic nitration of quinuclidine (1-azabicyclo[2.2.2]octane) using nitric acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Steric hindrance from the bicyclic framework may require elevated temperatures (80–100°C) and extended reaction times.
  • Intermediate functionalization : Starting from ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (CAS 52547-86-1), nitro groups can be introduced via reduction of a nitroester intermediate followed by decarboxylation .
  • Optimization : Yield is highly sensitive to solvent choice (e.g., THF or toluene) and stoichiometry of the nitrating agent. Purification via recrystallization or column chromatography is critical due to byproduct formation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4-nitro-1-azabicyclo[2.2.2]octane?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : The nitro group induces deshielding of adjacent protons (e.g., H-3 and H-5) and splits signals due to restricted rotation. Compare shifts with quinuclidine (δ ~3.0 ppm for bridgehead protons) .
    • ¹⁵N NMR : Direct detection of the nitro group’s nitrogen environment (δ ~-50 to -80 ppm) .
  • X-ray Crystallography : Resolves spatial orientation of the nitro group relative to the bicyclic framework. Similar azabicyclic compounds (e.g., 1-azahomocubane) show bond lengths of ~1.47 Å for N–C bridgehead bonds .
  • Mass Spectrometry : Molecular ion peaks at m/z 168 (C₇H₁₁N₂O₂⁺) with fragmentation patterns reflecting loss of NO₂ .

Advanced Research Questions

Q. How does the nitro group at the 4-position alter the electronic and steric properties of 1-azabicyclo[2.2.2]octane compared to other substituents (e.g., methyl or hydroxyl groups)?

Methodological Answer:

  • Electronic Effects :

    • The nitro group is strongly electron-withdrawing, reducing the basicity of the bridgehead nitrogen. Compare pKa values: quinuclidine (pKa ~11.5) vs. 4-nitro derivative (estimated pKa ~8–9) .
    • Conjugation with the bicyclic system stabilizes negative charge, influencing nucleophilic substitution reactions.
  • Steric Effects :

    • The nitro group increases steric bulk at the 4-position, hindering axial attack in reactions. Compare with 2-methyl-1-azabicyclo[2.2.2]octane (CAS 5261-65-4), where substituents at adjacent positions show reduced reactivity .
  • Comparative Data :

    CompoundpKaSolubility (H₂O)Melting Point (°C)
    Quinuclidine11.5High157
    4-Nitro derivative (modeled)~8–9Moderate200–220 (dec.)

Q. What challenges arise in regioselective functionalization of 1-azabicyclo[2.2.2]octane, and how can they be addressed for nitro-group introduction?

Methodological Answer:

  • Challenges :
    • Steric hindrance limits access to the 4-position.
    • Competing reactions (e.g., ring-opening under strong acidic/nitrating conditions).
  • Strategies :
    • Use directing groups: Pre-functionalize with a carboxylate ester (e.g., ethyl 4-carboxylate) to direct nitration .
    • Protecting-group chemistry: Temporarily protect the bridgehead nitrogen with Boc groups to avoid undesired side reactions.
    • Computational modeling: Predict reactive sites using DFT calculations (e.g., HOMO-LUMO gaps for nitration) .

Q. How does the nitro group influence the biological activity of 1-azabicyclo[2.2.2]octane derivatives in nicotinic receptor targeting?

Methodological Answer:

  • Structural Insights :
    • The nitro group’s electron-withdrawing effect may enhance binding to acetylcholine-binding proteins (e.g., α7 nAChR) by stabilizing dipole interactions. Compare with carbamate derivatives (e.g., 1-azabicyclo[2.2.2]oct-3-yl phenylcarbamate), where electron-deficient groups improve agonist activity .
  • Methodology :
    • Radioligand binding assays: Measure affinity (Ki) using [³H]-epibatidine as a competitive ligand.
    • Molecular docking: Simulate nitro-group interactions with receptor residues (e.g., Trp-149 in α7 nAChR) .

Q. What analytical approaches resolve contradictions in reported solubility and stability data for nitro-substituted azabicyclic compounds?

Methodological Answer:

  • Contradictions : Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphism or hydration states.
  • Resolution Methods :
    • Dynamic vapor sorption (DVS): Quantify hygroscopicity under controlled humidity.
    • Accelerated stability studies: Monitor degradation (e.g., nitro-group reduction) via HPLC-UV at 40°C/75% RH .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azabicyclo(2.2.2)octane, 4-nitro-
Reactant of Route 2
1-Azabicyclo(2.2.2)octane, 4-nitro-

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